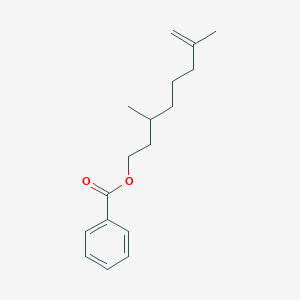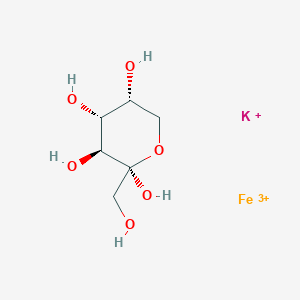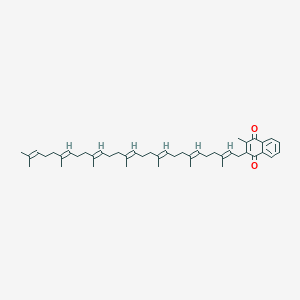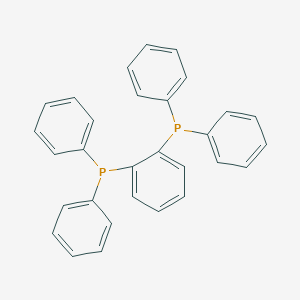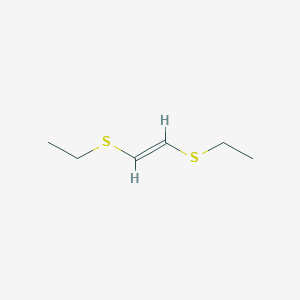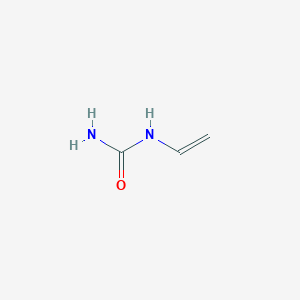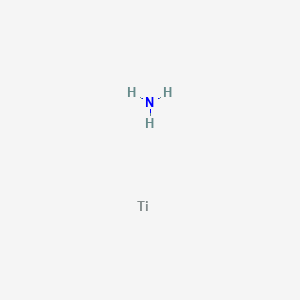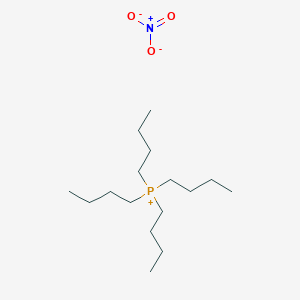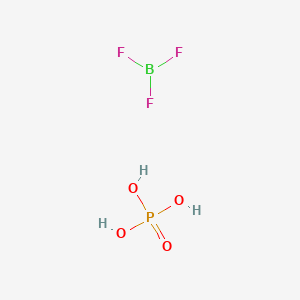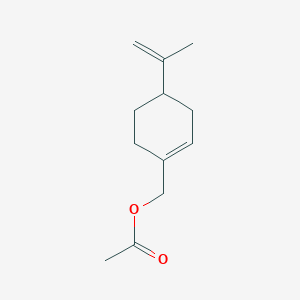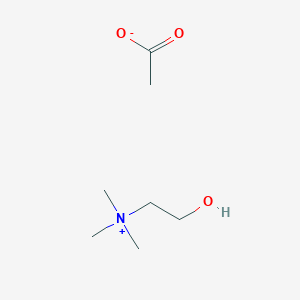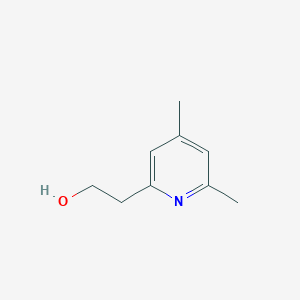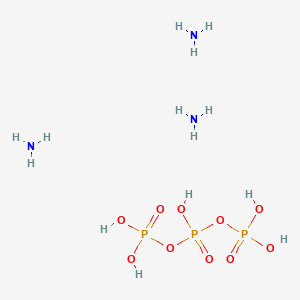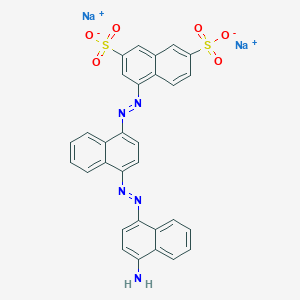
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt, commonly known as Acid Orange 7, is a synthetic dye widely used in various industries, including textiles, paper, and leather. It is a water-soluble dye with a reddish-orange color and is classified as an azo dye. In recent years, Acid Orange 7 has gained attention in scientific research due to its potential applications in various fields, including biotechnology and medicine.
Mechanism Of Action
The mechanism of action of Acid Orange 7 is not well understood. However, it is believed to act by binding to DNA and inhibiting its replication. It has also been suggested that Acid Orange 7 induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Acid Orange 7 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have suggested that it may have a protective effect against liver damage induced by toxic chemicals.
Advantages And Limitations For Lab Experiments
Acid Orange 7 has several advantages for lab experiments. It is a water-soluble dye that can be easily prepared and purified. It is also relatively stable and can be stored for long periods. However, it has some limitations, including its potential toxicity to cells and its non-specific binding to proteins.
Future Directions
There are several future directions for research on Acid Orange 7. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its mechanism of action and its effectiveness against different types of cancer cells. Another area of interest is its potential use as a diagnostic tool for detecting cancer cells. Studies are needed to determine its sensitivity and specificity for different types of cancer cells. Finally, there is a need for further research on the environmental impact of Acid Orange 7 and its degradation products.
Synthesis Methods
The synthesis of Acid Orange 7 involves the diazotization of 4-amino-1-naphthylamine, followed by coupling with 1-naphthylamine-4-sulfonic acid and 2-naphthylamine-7-sulfonic acid. The resulting product is then converted into a sodium salt form. The synthesis method is well established and has been described in various research articles.
Scientific Research Applications
Acid Orange 7 has been extensively studied for its potential applications in various scientific research fields. In biotechnology, it has been used as a model compound for studying the degradation of azo dyes by microorganisms. It has also been used as a substrate for the immobilization of enzymes and as a fluorescent probe for the detection of proteins. In medicine, Acid Orange 7 has been investigated for its potential use as an anticancer agent and as a diagnostic tool for detecting cancer cells.
properties
CAS RN |
13011-56-8 |
|---|---|
Product Name |
4-((4-((4-Amino-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt |
Molecular Formula |
C30H19N5Na2O6S2 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
disodium;4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-26-11-12-27(23-6-2-1-5-22(23)26)32-33-28-13-14-29(25-8-4-3-7-24(25)28)34-35-30-17-20(43(39,40)41)16-18-15-19(42(36,37)38)9-10-21(18)30;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
MRAFCOAGDMSWHZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Other CAS RN |
84100-77-6 13011-56-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



